Sylveterpinolene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

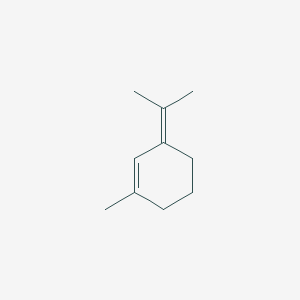

Sylveterpinolene is a chemical compound with the molecular formula C10H16 and a molecular weight of 136.2340. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Monoterpenes are commonly found in essential oils of plants and have various applications in the fragrance and pharmaceutical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sylveterpinolene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. Industrial production methods may involve the use of chemical synthesis techniques, such as the use of Lewis acids or other catalytic agents to promote the formation of the desired monoterpene structure .

Analyse Des Réactions Chimiques

Types of Reactions

Sylveterpinolene undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding alcohol or ketone derivatives.

Reduction: Reduction reactions can be used to modify the double bonds present in the compound.

Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, such as alcohols, ketones, and halogenated compounds .

Applications De Recherche Scientifique

Scientific Research Applications

Sylveterpinolene has a wide range of applications in various scientific fields:

Chemistry

- Precursor for Organic Synthesis : Used as a building block in the synthesis of complex organic molecules.

Biology

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, disrupting microbial cell membranes and inhibiting growth.

- Antioxidant Properties : It scavenges free radicals, potentially preventing oxidative stress-related damage.

Medicine

- Therapeutic Effects : Ongoing research is investigating its anti-inflammatory and anticancer properties. For instance, terpinolene has demonstrated antiproliferative activity against neuroblastoma cells at concentrations of 50 mg/L .

- Sedative Effects : Inhaled terpinolene has shown sedative effects in animal studies, suggesting potential applications in anxiety treatment .

Industry

- Fragrance and Flavor Production : Widely used in the production of essential oils and flavoring agents due to its pleasant aroma.

- Insecticides and Repellents : Its insecticidal properties have been explored for use in commercial formulations .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a natural alternative in antimicrobial therapies.

Case Study 2: Antioxidant Potential

Research into the antioxidant capabilities of this compound revealed that it effectively reduced oxidative stress markers in vitro. This suggests its utility in formulations aimed at preventing cellular damage associated with aging and neurodegenerative diseases .

Case Study 3: Insecticidal Applications

Field trials indicated that formulations containing this compound were effective against agricultural pests such as Tetranychus urticae (red spider mites). The efficacy was influenced by exposure time and environmental conditions, highlighting its potential role in sustainable agriculture practices .

Mécanisme D'action

The mechanism by which Sylveterpinolene exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Terpineol: Another monoterpene with similar structural features but different functional groups.

Limonene: A monoterpene commonly found in citrus oils, known for its distinct lemon scent.

P-Cymene: A monoterpene with a similar carbon skeleton but different functional groups.

Uniqueness

Sylveterpinolene is unique due to its specific molecular structure and the presence of certain functional groups that confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Propriétés

Numéro CAS |

17092-80-7 |

|---|---|

Formule moléculaire |

C10H16 |

Poids moléculaire |

136.23 g/mol |

Nom IUPAC |

1-methyl-3-propan-2-ylidenecyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7H,4-6H2,1-3H3 |

Clé InChI |

BXZMJUJBUSHRMV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C)C)CCC1 |

SMILES canonique |

CC1=CC(=C(C)C)CCC1 |

Key on ui other cas no. |

17092-80-7 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

m-mentha-1,3(8)-diene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.